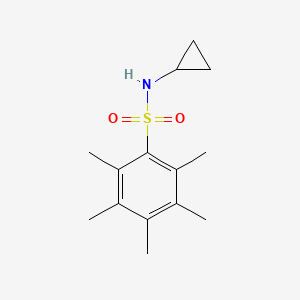![molecular formula C19H23N3O2S B5378404 1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MBT-1P and has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research.
Mecanismo De Acción
The exact mechanism of action of MBT-1P is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. It has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the NMDA receptor.
Biochemical and Physiological Effects:
MBT-1P has been found to have a wide range of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been found to have antioxidant and anti-inflammatory effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MBT-1P is that it has been extensively studied in animal models and has been found to have a favorable safety profile. Additionally, it has been found to have a wide range of effects on the central nervous system, which makes it an attractive candidate for further research.
One limitation of MBT-1P is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects. Additionally, further research is needed to determine its potential side effects and long-term safety profile.
Direcciones Futuras
There are several potential future directions for research on MBT-1P. One area of research could focus on its potential applications in the treatment of drug addiction, as it has been found to have anxiolytic and antidepressant effects that may be useful in treating withdrawal symptoms. Additionally, further research is needed to determine its potential applications in the treatment of neurodegenerative disorders, as its antioxidant and anti-inflammatory effects may be useful in slowing the progression of these diseases.
Conclusion:
In conclusion, MBT-1P is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research. While its exact mechanism of action is not fully understood, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders. Further research is needed to determine its long-term safety profile and potential side effects.
Métodos De Síntesis
The synthesis of MBT-1P is a complex process that involves several steps. The first step is the synthesis of 3-methyl-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1-pyrrolidinecarbonyl piperazine to yield the final product, MBT-1P.
Aplicaciones Científicas De Investigación
MBT-1P has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders.
Propiedades
IUPAC Name |
[1-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-14-6-2-3-7-16(14)25-17(13)19(24)22-11-8-20-12-15(22)18(23)21-9-4-5-10-21/h2-3,6-7,15,20H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIPIZKXRUENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)
![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)
![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)